molecular formula C15H23NO3 B2727780 (2S,5R)-5-Cyclohexyl-1-prop-2-enoylpiperidine-2-carboxylic acid CAS No. 2567488-83-7

(2S,5R)-5-Cyclohexyl-1-prop-2-enoylpiperidine-2-carboxylic acid

Cat. No.: B2727780
CAS No.: 2567488-83-7
M. Wt: 265.353
InChI Key: ZFXZNJFJCAVOAB-STQMWFEESA-N
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Description

(2S,5R)-5-Cyclohexyl-1-prop-2-enoylpiperidine-2-carboxylic acid is a chiral compound with significant potential in various fields of chemistry and biology. This compound features a piperidine ring substituted with a cyclohexyl group and a prop-2-enoyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-Cyclohexyl-1-prop-2-enoylpiperidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common approach is the esterification of L-glutamic acid followed by successive reactions with 2-haloacetate and an N-protective reagent under alkaline conditions . This method ensures the formation of the desired chiral centers and the incorporation of the cyclohexyl and prop-2-enoyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-Cyclohexyl-1-prop-2-enoylpiperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the prop-2-enoyl group to a more saturated form.

    Substitution: The piperidine ring and the cyclohexyl group can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(2S,5R)-5-Cyclohexyl-1-prop-2-enoylpiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S,5R)-5-Cyclohexyl-1-prop-2-enoylpiperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-trans-5-Hydroxy-2-piperidinecarboxylic acid
  • 5-Methyl-trans-2-hexene
  • 2-Hexene,5-methyl-, (E)

Uniqueness

(2S,5R)-5-Cyclohexyl-1-prop-2-enoylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a cyclohexyl group and a prop-2-enoyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,5R)-5-cyclohexyl-1-prop-2-enoylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-2-14(17)16-10-12(8-9-13(16)15(18)19)11-6-4-3-5-7-11/h2,11-13H,1,3-10H2,(H,18,19)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXZNJFJCAVOAB-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(CCC1C(=O)O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1C[C@H](CC[C@H]1C(=O)O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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